(S)-Phenprocoumon

説明

Significance of Stereochemistry in Biologically Active Molecules

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in chemistry with profound implications for biological activity. organic-ese.com Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. Consequently, these macromolecules often exhibit stereospecificity, meaning they interact differently with the various stereoisomers of a single compound. solubilityofthings.comlibretexts.org

The interaction between a small molecule and a biological target is frequently analogized to a "lock and key" model, where the specific shape of the molecule is critical for binding and eliciting a response. nih.gov Enantiomers, which are non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment. However, in a chiral biological environment, they can behave as distinct chemical entities. nih.gov This can lead to significant differences in their biological activity, with one enantiomer often being more potent, having a different metabolic profile, or even exhibiting a completely different biological effect than its counterpart. nih.govijpsjournal.com The study of these differences is crucial in fields like pharmacology and molecular biology for understanding molecular recognition and designing more selective and effective agents. solubilityofthings.com

Overview of (S)-Phenprocoumon as a Model Chiral Coumarin (B35378) for Academic Inquiry

This compound is a chiral molecule belonging to the 4-hydroxycoumarin (B602359) class of compounds. nih.govnih.gov It serves as an exemplary model for academic inquiry into the role of stereochemistry in biological activity. Phenprocoumon (B610086) exists as a racemic mixture of two enantiomers: this compound and (R)-Phenprocoumon. nih.gov Research has demonstrated that these two enantiomers exhibit marked differences in their interaction with biological systems, making phenprocoumon an ideal subject for studying stereoselective effects.

The primary mechanism of action for phenprocoumon involves the inhibition of the enzyme Vitamin K epoxide reductase. drugbank.com This interaction is highly stereoselective. Studies have consistently shown that the (S)-enantiomer is a more potent inhibitor of this enzyme than the (R)-enantiomer. In human studies, this compound was found to be 1.5 to 2.5 times as potent as (R)-Phenprocoumon based on the plasma concentrations required to produce the same anticoagulant effect. nih.gov Similarly, research in rat models demonstrated that this compound is 4 to 5 times more potent than its corresponding (R)-enantiomer. nih.gov

These differences in potency are accompanied by stereoselective pharmacokinetics. For instance, this compound is more highly bound to human serum albumin than the (R)-enantiomer. nih.gov The pharmacokinetic and pharmacodynamic distinctions between the enantiomers of phenprocoumon underscore the critical importance of stereochemistry and establish this compound as a valuable tool for research in chemical biology and pharmacology.

Comparative Research Findings on Phenprocoumon Enantiomers

The following tables summarize key research findings from comparative studies on this compound and (R)-Phenprocoumon in human and rat models.

Table 1: Human Pharmacodynamic and Pharmacokinetic Data

This table presents data from a study on human subjects comparing the properties of the two enantiomers. nih.gov

| Parameter | This compound | (R)-Phenprocoumon |

| Relative Potency | 1.5 to 2.5 times more potent | Less potent |

| Plasma Protein Binding | More highly bound | Less bound |

| Apparent Volume of Distribution | Less than (R)-enantiomer | Greater than (S)-enantiomer |

| Plasma Clearance | Less than (R)-enantiomer | Greater than (S)-enantiomer |

Table 2: Rat Pharmacodynamic and Pharmacokinetic Data

This table presents data from a study conducted on male Wistar-Lewis rats. nih.gov

| Parameter | This compound | (R)-Phenprocoumon |

| Relative Potency | 4 to 5 times more potent | Less potent |

| Biological Half-life | 12.5 hours | 17.8 hours |

| Liver:Plasma Concentration Ratio | 6.9 | 5.2 |

| Percentage of Unbound Drug in Serum | 1.13% | 0.76% |

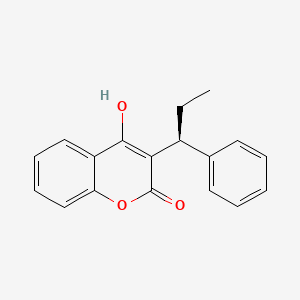

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-[(1S)-1-phenylpropyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191141 | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-63-6 | |

| Record name | (-)-Phenprocoumon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenprocoumon, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENPROCOUMON, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DM685514V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characteristics and Principles

Absolute Configuration of (S)-Phenprocoumon

Phenprocoumon (B610086) possesses a single chiral center, which dictates its existence as a pair of enantiomers: (S)-(-) Phenprocoumon and (R)-(+) Phenprocoumon wikipedia.orgguidetopharmacology.orgfda.gov. The drug is clinically administered as a racemic mixture, comprising equal proportions of both enantiomers wikipedia.orgfda.gov. Extensive research has demonstrated a notable difference in the biological activity between these stereoisomers. Specifically, the (S)-enantiomer exhibits significantly greater anticoagulant potency compared to its (R)-counterpart wikipedia.orgnih.gov. Studies have quantified this difference, indicating that this compound is approximately 1.6 to 2.6 times more potent than (R)-Phenprocoumon, as assessed by the total anticoagulant effect nih.gov.

The determination of the absolute configuration of chiral molecules like Phenprocoumon relies on sophisticated analytical methodologies. Techniques such as X-ray diffraction analysis and enantioselective liquid chromatography coupled with mass spectrometry (LC/MS/MS) are instrumental in assigning the precise three-dimensional arrangement of atoms around the chiral center researchgate.netlibretexts.orgnih.govchem-soc.si. These methods allow for the unambiguous identification and quantification of individual enantiomers in biological matrices.

Table 1: Enantiomeric Forms and Relative Potency of Phenprocoumon

| Enantiomer | Optical Rotation | Relative Anticoagulant Potency | Protein Binding to Albumin |

| (S)-(-) Phenprocoumon | Levorotatory | 1.6 - 2.6 times greater | More highly bound |

| (R)-(+) Phenprocoumon | Dextrorotatory | Lower | Less highly bound |

Enantiomerism and Diastereomerism in Coumarin (B35378) Structures

Stereoisomerism is a fundamental concept in chemistry, describing molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. Enantiomerism, a specific type of stereoisomerism, occurs when a molecule possesses a chiral center, resulting in two stereoisomers that are non-superimposable mirror images of each other umn.edujumedicine.comcsus.edu. Diastereomerism, conversely, applies to stereoisomers that are not mirror images umn.edujumedicine.comcsus.edu.

The coumarin nucleus serves as a versatile scaffold for stereochemical diversity, with numerous coumarin derivatives known to exhibit enantiomerism or to be synthesized in ways that can produce diastereomeric mixtures researchgate.netnih.govresearchgate.netacs.orgnih.gov. For instance, natural products derived from coumarin structures have been isolated as distinct enantiomeric pairs nih.govnih.gov. Furthermore, synthetic pathways designed for coumarin derivatives can sometimes lead to the formation of diastereomers, depending on the reaction mechanisms and the introduction of additional chiral centers researchgate.netacs.orgnih.govd-nb.info. Phenprocoumon itself exemplifies this, being a coumarin derivative that exists as enantiomers and is typically administered as a racemic mixture wikipedia.orgfda.gov.

Conformational Analysis and Stereoisomeric Forms

Beyond the existence of enantiomers, molecules like Phenprocoumon can also adopt various spatial arrangements of their atoms, known as conformations. These dynamic spatial structures arise from rotations around single bonds and can influence a molecule's interaction with biological targets scielo.org.mxresearchgate.netresearchgate.netacs.org. Nuclear magnetic resonance (NMR) spectroscopy has been a key tool in elucidating the conformational preferences of Phenprocoumon and related coumarin anticoagulants in solution researchgate.netacs.org. These studies suggest that Phenprocoumon, similar to other 3-substituted 4-hydroxycoumarins, can exist in equilibrium between different tautomeric and conformational states. The chemical shift of specific protons, such as the benzylic proton, can provide insights into the molecule's preferred orientations in solution researchgate.netacs.org.

Synthetic Chemistry and Enantioselective Methodologies

General Synthetic Routes to the Phenprocoumon (B610086) Scaffold

The foundational synthesis of phenprocoumon typically involves the Friedel-Crafts alkylation of 4-hydroxycoumarin (B602359). A common and efficient method utilizes the reaction between 4-hydroxycoumarin and 1-phenylpropan-1-ol. This reaction is often catalyzed by Lewis acids. For instance, an iron(III)-catalyzed one-step synthesis has been reported, yielding phenprocoumon in high yields of up to 94% beilstein-journals.org. This approach represents a greener alternative to classical methodologies, employing catalytic amounts of a relatively benign catalyst and readily available starting materials ubbcluj.ro. The general reaction can be depicted as:

Scheme 1: General Synthesis of Phenprocoumon 4-Hydroxycoumarin + 1-Phenylpropan-1-ol Phenprocoumon

Other catalytic systems, including those employing bismuth salts, have also been explored for similar Friedel-Crafts type alkylations, offering potential advantages in terms of catalyst cost and toxicity beilstein-journals.orgbeilstein-journals.org. While these methods efficiently construct the phenprocoumon scaffold, they typically produce a racemic mixture of the enantiomers.

Table 1: General Synthesis of Phenprocoumon

| Catalyst | Reactants | Product | Yield | Reference |

| Fe(III) | 4-hydroxycoumarin, 1-phenylpropan-1-ol | Phenprocoumon | 94% | beilstein-journals.org |

| Bi(OTf)₃ | Benzyl alcohols (general) | Alkylated products | High | beilstein-journals.orgbeilstein-journals.org |

Enantioselective Synthesis Approaches for (S)-Phenprocoumon

The development of enantioselective synthetic routes is crucial for obtaining pure this compound, as stereochemistry significantly influences pharmacological activity. Several strategies, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis, are employed in the synthesis of chiral molecules, including coumarin (B35378) derivatives.

Asymmetric Catalysis (e.g., Organocatalysis)

Asymmetric catalysis employs chiral catalysts—either metal-based or organocatalysts—to direct the formation of a specific enantiomer. Significant advancements have been made in the enantioselective synthesis of various coumarin derivatives using these methods. For example, sequential Michael addition/hydroalkoxylation reactions of 4-hydroxycoumarins with enynones, catalyzed by a combination of primary amines and silver salts, have yielded annulated coumarin derivatives with high yields (up to 91%) and excellent enantioselectivities (up to 99% ee) nih.govacs.org. While these studies focus on annulated systems, the catalytic principles are transferable to the synthesis of phenprocoumon itself.

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool. Chiral Brønsted acids, for instance, have been developed for various asymmetric transformations ruepinglab.com. Furthermore, Lewis acid catalysis, such as that employing Bi(OTf)₃, has been explored for Friedel-Crafts alkylations, with potential for enantioselective variants beilstein-journals.orgbeilstein-journals.org. While direct examples of highly enantioselective synthesis of phenprocoumon using these specific methodologies are still emerging, the success in related coumarin syntheses highlights the potential for developing such routes.

Table 2: Examples of Enantioselective Synthesis of Coumarin Derivatives via Asymmetric Catalysis

| Catalyst System | Substrate(s) | Reaction Type | Yield | Enantiomeric Excess (ee%) | Reference |

| Primary amine + Silver salt | 4-hydroxycoumarin + Enynone | Michael addition/Hydroalkoxylation | Up to 91% | Up to 99% | nih.govacs.org |

| Chiral Brønsted Acids | Various | Various asymmetric transformations | Good | High | ruepinglab.com |

| Chiral Lewis Acids (e.g., Bi(OTf)₃) | Benzyl alcohols, Arenes | Friedel-Crafts alkylation | High | Potential for enantioselectivity | beilstein-journals.orgbeilstein-journals.org |

Chiral Auxiliaries in Phenprocoumon Synthesis

Chiral auxiliaries are stereogenic chemical groups that are temporarily attached to a substrate molecule. Their presence influences the stereochemical outcome of subsequent reactions, guiding the formation of a desired enantiomer. After the stereoselective step, the auxiliary is cleaved and can often be recovered and reused. Common chiral auxiliaries are derived from natural products like amino acids, carbohydrates, or terpenes, and include structures such as Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams nih.govsigmaaldrich.comwikipedia.org.

While specific literature detailing the use of chiral auxiliaries for the direct enantioselective synthesis of this compound is not extensively detailed in the provided search results, this methodology remains a viable strategy. The principle involves covalently attaching a chiral auxiliary to a precursor molecule, performing a stereoselective alkylation or related reaction to introduce the chiral center, and then cleaving the auxiliary to yield enantiomerically enriched phenprocoumon.

Biocatalytic Transformations in Chiral Coumarin Synthesis

Biocatalysis, employing enzymes or whole microorganisms, offers highly selective routes to chiral compounds. Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, often operating under mild conditions. For coumarin synthesis, biocatalytic approaches can include enzymatic resolution of racemic mixtures or direct asymmetric synthesis.

For instance, lipase-catalyzed reactions, such as the deacetylation of racemic acetoxydihydrocoumarins by Candida antarctica lipase, have demonstrated moderate enantioselectivity in the resolution of coumarin derivatives nih.gov. Furthermore, microorganisms can be employed for the reduction of coumarin double bonds, yielding chiral dihydrocoumarins mdpi.com. The potential for employing enzymes or engineered microbial strains for the stereoselective synthesis of chiral intermediates or the direct production of this compound is a promising area of research, leveraging nature's precision in catalysis mdpi.comresearchgate.net.

Synthesis of Stereochemically Defined Hydroxylated Phenprocoumon Derivatives

Phenprocoumon undergoes stereoselective metabolism in the body, primarily through hepatic microsomal enzymes like cytochrome P450, leading to hydroxylated metabolites drugbank.comresearchgate.net. The synthesis of these hydroxylated derivatives is of interest for understanding metabolic pathways and for developing analytical standards.

Research has successfully synthesized and analyzed various aromatic monohydroxylated derivatives of phenprocoumon nih.gov. These synthetic efforts aim to create specific hydroxylated analogues, allowing for their characterization using techniques such as TLC, UV spectroscopy, and mass spectrometry, thereby enabling their unambiguous identification nih.gov. While these studies often arise from an interest in metabolism, the synthetic methodologies employed are crucial for preparing stereochemically defined hydroxylated compounds, which can be achieved through controlled chemical synthesis or potentially through regioselective enzymatic hydroxylation.

Table 3: Synthesis of Hydroxylated Phenprocoumon Derivatives

| Derivative Type | Synthesis Approach | Analysis Methods | Reference |

| Aromatic monohydroxylated | Chemical synthesis | TLC, UV, Mass Spectrometry | nih.gov |

| Metabolites (general) | Hepatic microsomal enzymes (CYP2C9, CYP3A4) | - | drugbank.com |

The ongoing development of sophisticated catalytic systems and biocatalytic tools continues to advance the field, offering more efficient and selective pathways to enantiomerically pure this compound and its valuable derivatives.

Compound List:

this compound

Phenprocoumon

4-hydroxycoumarin

1-phenylpropan-1-ol

Coumatetralyl

(S)-CHBE (as an example of a chiral intermediate)

Enzymatic Biotransformation and Metabolic Pathways

Stereoselective Metabolism of Phenprocoumon (B610086) Enantiomers

The metabolism of phenprocoumon is characterized by significant stereoselectivity, meaning the two enantiomers are processed at different rates and via different pathways. slideshare.net Generally, the clearance of the more potent (S)-enantiomer is higher than that of the (R)-enantiomer. clinpgx.org This difference in metabolic rate is reflected in their biological half-lives, with the S(-)-enantiomer having a shorter half-life (12.5 hours) compared to the R(+)-enantiomer (17.8 hours) in rat models. nih.gov

This stereoselectivity extends to the formation of its primary hydroxylated metabolites. The production of 4'-hydroxyphenprocoumon (B565965) and 7-hydroxyphenprocoumon (B12668130) is highly stereoselective, favoring the metabolism of the (S)-enantiomer, with reported S/R ratios of 2.86 and 1.69, respectively. nih.gov In contrast, the formation of 6-hydroxyphenprocoumon (B12685932) exhibits minimal stereoselectivity, with an S/R ratio near unity (0.85). nih.gov Following a single oral dose of racemic phenprocoumon, the enantiomeric ratio of metabolites can shift over time, with a general prevalence of the (R)-enantiomers of the metabolites observed in plasma. nih.gov

Identification and Characterization of Cytochrome P450 (CYP) Enzymes

The oxidative metabolism of (S)-Phenprocoumon into its major, inactive hydroxylated metabolites is catalyzed by several isoforms of the cytochrome P450 superfamily of enzymes. nih.govresearchgate.net In vitro studies using human liver microsomes have identified CYP2C9 and CYP3A4 as the principal enzymes responsible for the hydroxylation of both phenprocoumon enantiomers. nih.govresearchgate.net Other isoforms, including CYP2C8 and CYP2C19, also contribute to its biotransformation, creating a complex metabolic profile. scielo.org.mxscielo.org.mx

CYP2C9 is a major high-affinity catalyst in the metabolism of this compound. nih.govresearchgate.net It is the primary enzyme responsible for the 6- and 7-hydroxylation of both enantiomers. nih.govtandfonline.com The (S)-7-hydroxylation pathway is quantitatively the most significant metabolic route for the drug. nih.govresearchgate.net

CYP3A4 is another major enzyme involved in the biotransformation of this compound, although it operates with a lower affinity (Km >100 µM) compared to the high-affinity catalysis by CYP2C9 (Km <5 µM). nih.govresearchgate.net The contribution of CYP3A4 to the oxidative metabolism of phenprocoumon is considered larger than its role in the metabolism of other coumarin (B35378) anticoagulants. nih.gov Inhibition studies have demonstrated that CYP3A4 is responsible for approximately one-third of this compound hydroxylation. nih.gov For the (R)-enantiomer, CYP3A4 plays an even more dominant role, particularly in the formation of (R)-4'-hydroxyphenprocoumon, where it can be inhibited by approximately 80% with a CYP3A4-specific inhibitor. nih.gov

Table 1: Relative Contribution of CYP Isoforms to this compound Metabolite Formation Data derived from in-vitro studies and may not fully represent in-vivo contributions.

| Metabolite | CYP Isoform | Relative Contribution (%) | Reference |

|---|---|---|---|

| (S)-4'-hydroxyphenprocoumon | CYP2C9 | 30 | clinpgx.org |

| CYP3A4 | 30 | clinpgx.org | |

| CYP2C8 | 30 | clinpgx.org | |

| (S)-6-hydroxyphenprocoumon | CYP2C9 | 60 | clinpgx.org |

| CYP3A4 | 40 | clinpgx.org | |

| (S)-7-hydroxyphenprocoumon | CYP2C9 | 65 | clinpgx.org |

| CYP3A4 | 35 | clinpgx.org |

Regioselectivity and Stereoselectivity in Hydroxylation Reactions

The enzymatic hydroxylation of phenprocoumon occurs at specific positions on the molecule, a phenomenon known as regioselectivity. The primary sites of hydroxylation are the 4'-, 6-, and 7-positions of the molecule, leading to the formation of 4'-, 6-, and 7-hydroxy analogues. nih.gov As previously noted, these reactions are also stereoselective. (S)-7-hydroxylation is quantitatively the most dominant metabolic pathway. nih.govresearchgate.nettandfonline.com In addition to these major metabolites, two other minor monohydroxylated metabolites have been identified in human plasma: 2'-hydroxyphenprocoumon and a side-chain-hydroxylated derivative. nih.gov

The formation of 4'-hydroxyphenprocoumon is a notable pathway characterized by high stereoselectivity, with a strong preference for the (S)-enantiomer (S/R ratio of 2.86). nih.gov This metabolite accounts for approximately 8.1% of an administered dose. nih.gov The catalysis of (S)-4'-hydroxylation is shared almost equally among three enzymes: CYP2C9, CYP3A4, and, significantly, CYP2C8. clinpgx.orgnih.gov This contrasts with other hydroxylation pathways where CYP2C9 is more dominant. The formation of the (R)-enantiomer of this metabolite is, however, almost exclusively catalyzed by CYP3A4. clinpgx.orgnih.gov

Table 2: Stereoselectivity in the Formation of Phenprocoumon Metabolites

| Metabolite | Percentage of Administered Dose | S/R Ratio | Degree of Stereoselectivity | Reference |

|---|---|---|---|---|

| 7-hydroxyphenprocoumon | 33.4% | 1.69 | High | nih.gov |

| 6-hydroxyphenprocoumon | 15.5% | 0.85 | Low | nih.gov |

| 4'-hydroxyphenprocoumon | 8.1% | 2.86 | High | nih.gov |

Formation of 6-Hydroxyphenprocoumon

The formation of 6-hydroxyphenprocoumon is a significant pathway in the metabolism of phenprocoumon, accounting for approximately 15.5% to 25% of the administered dose. clinpgx.orgnih.gov This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes located primarily in the liver. wikipedia.orgdrugbank.com Specifically for the (S)-enantiomer, the 6-hydroxylation is mediated by the combined action of CYP2C9 and CYP3A4. clinpgx.org Research indicates that CYP2C9 is the major contributor to this reaction for this compound, with an estimated involvement of 60%, while CYP3A4 is responsible for the remaining 40%. clinpgx.org The formation of 6-hydroxyphenprocoumon shows minimal stereoselectivity. nih.govnih.gov All drug-related materials, including the hydroxylated metabolites like 6-hydroxyphenprocoumon, are extensively conjugated, primarily as glucuronides, before being excreted in the urine. nih.govnih.govnih.gov

Formation of 7-Hydroxyphenprocoumon

The most prominent metabolic pathway for phenprocoumon is the formation of 7-hydroxyphenprocoumon. nih.govresearchgate.net This metabolite constitutes the largest fraction of the metabolic products, accounting for about 33.4% of an administered dose and approximately 60% of the total metabolism. clinpgx.orgnih.gov The 7-hydroxylation of this compound is, like its 6-hydroxylation, primarily carried out by the cytochrome P450 system. The key enzymes identified in this process are CYP2C9 and CYP3A4. nih.govresearchgate.netscielo.org.mx For the (S)-enantiomer, CYP2C9 plays a slightly more dominant role, contributing about 65% to the formation of (S)-7-hydroxyphenprocoumon, with CYP3A4 accounting for the remaining 35%. clinpgx.org This metabolite is found in urine from patients, mainly as a glucuronide conjugate, confirming its status as the main component of excreted metabolites. nih.gov The formation of 7-hydroxyphenprocoumon is known to be highly stereoselective. nih.gov

Chiral Discrimination Effects in Metabolite Formation

The metabolism of phenprocoumon exhibits significant chiral discrimination, meaning the two enantiomers, (S)- and (R)-phenprocoumon, are processed differently by metabolic enzymes. nih.gov This stereoselectivity is evident in the formation of its hydroxylated metabolites.

The formation of 7-hydroxyphenprocoumon is highly stereoselective, with a reported S/R ratio of 1.69, indicating a preference for the metabolism of the (S)-enantiomer at this position. nih.govnih.gov In contrast, the formation of 6-hydroxyphenprocoumon displays little stereoselectivity, with an S/R ratio of 0.85. nih.govnih.gov

| Metabolite | S/R Ratio | Degree of Stereoselectivity |

|---|---|---|

| 6-Hydroxyphenprocoumon | 0.85 | Low |

| 7-Hydroxyphenprocoumon | 1.69 | High |

| 4'-Hydroxyphenprocoumon | 2.86 | High |

Enzyme Kinetics of Phenprocoumon Biotransformation

The study of the rates of enzyme-catalyzed reactions, known as enzyme kinetics, provides insight into the mechanisms of phenprocoumon metabolism. wikipedia.orglongdom.org The hydroxylation reactions of phenprocoumon exhibit complex kinetics. The use of Eadie-Hofstee plots, a graphical method to analyze enzyme kinetics, resulted in biphasic curves for the 4'-, 6-, and 7-hydroxylation of both enantiomers. This suggests the involvement of more than one catalytic enzyme in these metabolic pathways. nih.govresearchgate.net

| Enzyme | Affinity | Michaelis-Menten Constant (Km) |

|---|---|---|

| CYP2C9 | High | <5 µM |

| CYP2C8 | High | <5 µM |

| CYP3A4 | Low | >100 µM |

Molecular Interactions and Binding Mechanisms

Molecular Mechanism of Interaction with Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)

Phenprocoumon (B610086), including its (S)-enantiomer, functions by inhibiting VKORC1, thereby disrupting the vitamin K cycle and reducing the synthesis of active blood clotting factors.

Structural-Function Relationships of VKORC1 Inhibition

VKORC1 is an integral membrane protein located in the endoplasmic reticulum, playing a crucial role in the vitamin K cycle researchgate.netuniprot.org. This cycle is indispensable for the post-translational modification, specifically gamma-carboxylation, of vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S researchgate.netdrugbank.comnih.govashpublications.orgresearchgate.netnih.govnih.gov. During this process, vitamin K hydroquinone (B1673460) (KH₂) is oxidized to vitamin K epoxide (KO). VKORC1 catalyzes the reduction of KO back to KH₂, regenerating the cofactor required for gamma-carboxylation nih.govresearchgate.netnih.govrsc.org. Phenprocoumon, as a vitamin K antagonist (VKA), acts as a potent inhibitor of VKORC1 researchgate.netnih.govnih.gov. By blocking the reductive recycling of vitamin K epoxide, phenprocoumon leads to a depletion of the active cofactor, KH₂, which in turn impairs the gamma-carboxylation and activation of vitamin K-dependent clotting factors drugbank.comashpublications.orgresearchgate.netnih.gov. This ultimately results in a decrease in functional clotting factors, leading to anticoagulation.

Research indicates that the (S)-enantiomer of phenprocoumon is significantly more potent as an anticoagulant than its (R)-enantiomer nih.govnih.govoncotarget.comcapes.gov.br. Studies have shown that S(-)-phenprocoumon can be 1.5 to 2.6 times more potent than R(+)-phenprocoumon, and in some contexts, up to 4 to 5 times more potent when comparing plasma concentrations required for the same anticoagulant effect nih.govnih.gov. This stereoselectivity in anticoagulant activity is directly linked to the enantiomers' interaction with VKORC1.

Proposed Binding Modes and Active Site Characterization

While detailed crystal structures of phenprocoumon bound to VKORC1 are not extensively published in the provided search results, insights can be drawn from studies on warfarin (B611796) and general VKORC1 structure-function relationships. VKORC1 possesses a putative binding site for coumarin (B35378) derivatives, which is influenced by various amino acid residues ashpublications.org. Studies on warfarin binding to VKORC1 models suggest that the drug interacts with residues located in the endoplasmic reticulum–lumenal loop and transmembrane helices ashpublications.org. The enzyme's active site contains a conserved CXXC motif, which is critical for its redox function and is likely involved in the binding of inhibitors like phenprocoumon rsc.org.

Furthermore, genetic variations within the VKORC1 gene have been strongly associated with differential responses to VKAs, including warfarin and phenprocoumon, leading to warfarin resistance or sensitivity nih.govashpublications.orgnih.govnih.govbiorxiv.orgpsu.edu. These mutations often occur in or near the proposed drug-binding interfaces, indicating that alterations in VKORC1 structure directly impact the drug's ability to bind and inhibit the enzyme nih.govashpublications.org. The stereospecificity observed in phenprocoumon's anticoagulant activity suggests that the binding pocket of VKORC1 exhibits enantioselectivity, favoring the (S)-enantiomer for optimal interaction and inhibition.

Stereoselective Binding to Plasma Proteins

Phenprocoumon exhibits high binding affinity to plasma proteins, predominantly Human Serum Albumin (HSA), which significantly influences its distribution and availability in the circulation. This binding is stereoselective, with the (S)-enantiomer often showing distinct interaction patterns compared to the (R)-enantiomer.

Interactions with Human Serum Albumin (HSA)

Phenprocoumon is known for its extensive plasma protein binding, with approximately 99% of the drug bound to proteins, primarily HSA drugbank.comwikipedia.org. This high degree of binding affects the free fraction of the drug available to exert its pharmacological effect and can influence its distribution volume and elimination rate. Studies have consistently demonstrated stereoselective binding of phenprocoumon enantiomers to HSA nih.govnih.govnih.govresearchgate.net. For instance, (S)-phenprocoumon has been reported to be more highly bound to HSA than (R)-phenprocoumon nih.gov. In rat serum, the unbound fraction of S(-)-phenprocoumon was found to be higher (1.13%) than that of R(+)-phenprocoumon (0.76%) at a concentration of 16.8 µg/mL, suggesting that the R-enantiomer has a greater affinity for serum proteins in this species nih.govoup.com. Comparative studies using immobilized HSA columns indicate that S-phenprocoumon binds approximately 1.3-fold stronger than R-phenprocoumon researchgate.net. The binding sites on HSA, particularly Sudlow's site I (also known as the warfarin binding site) and site II, are known to accommodate drugs like phenprocoumon researchgate.netitmedicalteam.pl. The fluorescence of phenprocoumon is enhanced upon binding to HSA, a phenomenon utilized to study its binding parameters nih.gov.

Allosteric Effects on Protein Binding Sites

Beyond direct binding, this compound has been observed to exert stereoselective allosteric effects on protein binding sites. Specifically, this compound can induce stereoselective allosteric interactions on the binding of other molecules, such as benzodiazepines, to HSA nih.gov. This implies that this compound can induce conformational changes in HSA that modulate the binding affinity or capacity for other ligands. Such allosteric modulation can influence the pharmacokinetics and pharmacodynamics of co-administered drugs that also bind to HSA. Furthermore, competitive displacement studies have shown that certain drugs, like phenylbutazone (B1037) and acenocoumarin, can displace phenprocoumon from its primary binding site on HSA, indicating potential allosteric or competitive interactions at these sites nih.gov.

Ligand-Protein Binding Kinetics and Thermodynamics

The interaction between this compound and its protein targets involves specific binding kinetics and thermodynamics, which govern the rate and strength of these interactions. While detailed quantitative kinetic and thermodynamic data for this compound binding to VKORC1 are not explicitly detailed in the provided snippets, general principles apply.

Compound List

Phenprocoumon

this compound

(R)-Phenprocoumon

Advanced Analytical Methodologies for Enantiomeric Analysis

Chromatographic Enantioseparation Techniques

Chromatography stands as the cornerstone for the enantiomeric resolution of chiral compounds like phenprocoumon (B610086). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques employed for this purpose, each offering distinct advantages in terms of selectivity, efficiency, and speed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely documented and utilized method for the enantiomeric separation of phenprocoumon. The direct separation approach, using chiral stationary phases (CSPs), is favored for its efficiency and ability to analyze the native compound without derivatization.

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. The choice of CSP is dictated by the structural characteristics of the analyte and the desired interaction mechanisms, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral environment of the stationary phase.

For coumarin-type anticoagulants, polysaccharide-based and Pirkle-type CSPs have demonstrated significant success. Research has shown that CSPs like Nucleosil-Chiral 2, a Pirkle-type phase, and Chira-Grom-2 are effective for resolving phenprocoumon enantiomers. nih.govresearchgate.net Optimization of the separation involves a systematic adjustment of the mobile phase composition (including organic modifiers and acidic/basic additives) and temperature to maximize the resolution (Rs) and selectivity (α) between the (S)- and (R)-enantiomers.

Both normal-phase (NP) and reversed-phase (RP) HPLC modes have been successfully applied to the enantioseparation of phenprocoumon.

Normal-Phase HPLC: NP-HPLC often provides excellent selectivity for coumarin (B35378) enantiomers. One established method utilizes a Nucleosil-Chiral 2 column with a mobile phase consisting of n-hexane, 2-propanol, and acetic acid. nih.gov This system achieves baseline separation of (S)- and (R)-phenprocoumon, making it suitable for determining the enantiomeric ratio in plasma and urine samples from patients. nih.gov The detection limits for this method are reported to be 50 and 80 ng/ml, respectively, demonstrating its adequacy for pharmacokinetic studies. nih.gov

Reversed-Phase HPLC: RP-HPLC offers the advantage of using aqueous-based mobile phases, which are often more compatible with mass spectrometry (MS) detectors. An enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry (LC/MS/MS) method has been developed to quantify (R)- and (S)-phenprocoumon in human plasma. researchgate.net This method employs a Chira-Grom-2 column under isocratic conditions with a water/acetonitrile/formic acid eluent. researchgate.net The use of a triple-quadrupole MS system in selected reaction monitoring (SRM) mode provides high sensitivity and specificity, with a limit of detection (LOD) of 12.5 ng/mL for each enantiomer. researchgate.net

Table 1: HPLC Methods for Enantioseparation of Phenprocoumon

| Chromatographic Mode | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Normal-Phase HPLC | Nucleosil-Chiral 2 | n-hexane/2-propanol/acetic acid | UV Spectroscopy | Baseline separation in plasma and urine; LOD: 50-80 ng/ml. | nih.gov |

For complex biological samples, a single chiral column may not provide sufficient resolution from matrix interferences. Two-dimensional liquid chromatography (2D-LC) offers a powerful solution by coupling an achiral column in the first dimension to a chiral column in the second. A novel online achiral-chiral LC/LC-MS/MS method has been developed for the analysis of phenprocoumon and its metabolites in plasma. nih.gov

In this configuration:

The first dimension utilizes a standard C18 reversed-phase column to separate phenprocoumon and its various metabolites from the bulk of the plasma matrix.

Specific fractions containing the analyte of interest are automatically transferred ("heart-cut") to the second dimension.

The second dimension employs a chiral column to resolve the (S)- and (R)-enantiomers, which are then detected by tandem mass spectrometry.

This online coupling technique automates the sample clean-up and separation process, enhancing throughput and reducing the potential for manual error. It has proven effective for investigating the stereoselective metabolism of phenprocoumon. nih.gov

Gas Chromatography (GC) for Enantiomeric Separation

While HPLC is the dominant technique, Gas Chromatography (GC) can also be used for chiral separations. A GC method for the general estimation of phenprocoumon in human plasma has been described, noting the formation of two volatile derivatives. nih.gov However, the direct enantioseparation of phenprocoumon by GC is not widely reported in recent literature.

For chiral GC analysis of polar compounds like phenprocoumon, derivatization is typically required to increase volatility and thermal stability. The resulting diastereomers can then be separated on a standard achiral column, or the derivatized enantiomers can be resolved on a GC column coated with a chiral stationary phase, often based on cyclodextrin derivatives. While theoretically feasible, challenges such as potential racemization during derivatization and the availability of suitable stable CSPs have made HPLC the more straightforward and preferred method for phenprocoumon enantioseparation.

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering key advantages such as higher speed, reduced organic solvent consumption, and unique selectivity. nih.govvub.be The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier (e.g., methanol, ethanol).

While specific application notes detailing the SFC enantioseparation of phenprocoumon are not prevalent, the technique has been successfully applied to the closely related and structurally similar anticoagulant, warfarin (B611796). nih.govsepscience.comjasco-global.com Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective in SFC for resolving coumarin enantiomers. sepscience.com Given the structural analogy between phenprocoumon and warfarin, it is highly probable that these methods could be readily adapted. The low viscosity of the supercritical fluid mobile phase allows for high flow rates without generating excessive backpressure, leading to significantly shorter analysis times compared to HPLC, making SFC a promising high-throughput technique for the enantiomeric analysis of this compound. nih.gov

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary electrophoresis (CE) and its hybrid technique, capillary electrochromatography (CEC), have emerged as powerful tools for the enantioseparation of chiral compounds, offering high efficiency, short analysis times, and low consumption of reagents. nih.gov

Chiral Selectors in Electrophoretic Separations (e.g., Cyclodextrins)

The key to successful enantiomeric separation in CE is the use of a chiral selector, a substance that interacts stereoselectively with the enantiomers, leading to differences in their electrophoretic mobilities. Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their chiral cavity, which can form inclusion complexes with a wide range of molecules. researchgate.netmdpi.com

Various cyclodextrins have been investigated for the enantioseparation of phenprocoumon. nih.gov A study exploring different CDs, including native α-, β-, and γ-CD, as well as several neutral and charged derivatives, found that hydroxypropyl-γ-cyclodextrin was a particularly effective chiral selector for the enantioseparation of highly hydrophobic isochromene derivatives, a class of compounds to which phenprocoumon belongs. researchgate.netnih.gov Interestingly, a reversal of the enantiomer migration order was observed when using heptakis(2,3,6-tri-O-methyl)-β-CD as the chiral selector compared to other CDs. nih.gov

The enantioseparation of phenprocoumon using cyclodextrin-modified micellar capillary electrophoresis has been optimized, demonstrating the versatility of this approach. researchgate.net The choice of cyclodextrin and its concentration, along with other experimental parameters such as pH and applied voltage, are crucial for achieving optimal resolution between the (R)- and (S)-enantiomers.

| Chiral Selector | Observation | Reference |

| Hydroxypropyl-γ-cyclodextrin | Effective for enantioseparation of hydrophobic isochromene derivatives. | researchgate.net |

| Heptakis(2,3,6-tri-O-methyl)-β-CD | Reversal of enantiomer migration order observed. | nih.gov |

| Various cyclodextrins (native and derivatives) | Studied for the enantioseparation of phenprocoumon in CE. | nih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) have become indispensable techniques in pharmaceutical analysis due to their high sensitivity, selectivity, and ability to provide structural information. preprints.org When coupled with a chiral separation method like liquid chromatography (LC) or CE, MS/MS provides a robust platform for the quantification of enantiomers in complex biological matrices.

Electrospray Ionization (ESI) Applications

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like phenprocoumon. nih.gov Enantioselective liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS) has been successfully developed and validated for the quantification of (R)- and this compound in human plasma. nih.govresearchgate.net This method offers the high specificity required for pharmacokinetic studies and therapeutic drug monitoring.

Selected Reaction Monitoring (SRM) for Enantiomeric Quantification

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a highly sensitive and selective MS/MS technique used for quantitative analysis. wikipedia.orgnih.gov In an SRM experiment, a specific precursor ion (in this case, the molecular ion of phenprocoumon) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.govresearchgate.net This process significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the accurate quantification of low-abundance analytes.

An LC/MS/MS method using a triple-quadrupole mass spectrometer operating in the SRM mode has been developed for the quantification of (R)- and this compound. nih.govresearchgate.net This method demonstrated excellent linearity over a concentration range of 62.5 to 1000 ng/mL for each enantiomer, with correlation coefficients between 0.988 and 0.999 for (R)-phenprocoumon and 0.989 and 0.999 for this compound. nih.gov The limit of detection (LOD) was reported to be 12.5 ng/mL for each enantiomer. nih.gov Warfarin, a structurally homologous compound, was used as an internal standard to ensure accuracy and precision. nih.govresearchgate.net

| Parameter | (R)-Phenprocoumon | This compound | Reference |

| Concentration Range | 62.5 - 1000 ng/mL | 62.5 - 1000 ng/mL | nih.gov |

| Correlation Coefficient | 0.988 - 0.999 | 0.989 - 0.999 | nih.gov |

| Limit of Detection (LOD) | 12.5 ng/mL | 12.5 ng/mL | nih.gov |

Spectroscopic Characterization of Enantiomers and Metabolites

Spectroscopic techniques play a vital role in the characterization and quantification of pharmaceutical compounds. Ultraviolet (UV) spectroscopy, in particular, is a fundamental tool in analytical chemistry.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is commonly used for the detection and quantification of phenprocoumon and its metabolites in various analytical methods. nih.gov In the context of enantioselective analysis, on-line UV spectra comparison has been utilized for the identification of chromatographic peaks corresponding to the enantiomers of phenprocoumon when separated by high-performance liquid chromatography (HPLC) on a chiral stationary phase. nih.gov

Furthermore, a capillary electrophoresis method for the enantioseparation of phenprocoumon employed UV detection. nih.gov While effective, the study noted that the limit of detection with UV was approximately 20 times higher compared to laser-induced fluorescence (LIF) detection, highlighting the trade-offs between different detection methods in terms of sensitivity. nih.gov Nevertheless, UV detection remains a valuable and widely accessible technique for the analysis of phenprocoumon enantiomers.

| Detection Method | Application | Key Finding | Reference |

| On-line UV Spectra Comparison | Chromatographic peak identification of phenprocoumon enantiomers. | Enables confirmation of enantiomer identity post-separation. | nih.gov |

| UV Detection in Capillary Electrophoresis | Quantification of phenprocoumon enantiomers. | Limit of detection was approximately 20-fold higher than with LIF detection. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., for Conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. For conformational analysis of this compound, several NMR parameters and experiments are particularly insightful. The primary methods rely on the measurement of through-bond J-couplings and through-space Nuclear Overhauser Effects (NOEs).

Vicinal Proton-Proton Coupling Constants (³JHH)

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred orientation of different parts of the molecule relative to each other. For this compound, the key rotatable bonds, such as the C-C bond connecting the ethyl group to the coumarin core, can be analyzed. Different rotational conformations, or rotamers, will exhibit distinct sets of coupling constants.

For instance, analysis of the protons on the ethyl side chain can reveal the population of staggered conformations (gauche and anti). A combination of experimental measurements with quantum chemical calculations allows for the assignment of specific conformers and the determination of their relative populations in solution.

Table 1: Hypothetical ³JHH Coupling Constants for Conformational Analysis of this compound's Ethyl Side Chain

| Parameter | Observed Value (Hz) | Interpretation |

|---|---|---|

| ³J(Hα-Hβ1) | 4.5 | Consistent with a gauche relationship between Hα and Hβ1. |

| ³J(Hα-Hβ2) | 11.0 | Suggests an anti-periplanar relationship between Hα and Hβ2. |

Note: This data is illustrative and based on principles of conformational analysis. Actual values would be determined experimentally.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two nuclei, making it a highly sensitive probe of spatial proximity (typically within 5 Å). columbia.edu Two-dimensional NOESY (for smaller molecules) and ROESY (for medium-sized molecules where the NOE may be close to zero) experiments are instrumental in conformational analysis. columbia.edureddit.com

For this compound, a NOESY or ROESY spectrum would reveal correlations between protons that are close in space, providing direct evidence for specific conformations. For example, an NOE between a proton on the phenyl ring and a proton on the coumarin nucleus would define the relative orientation of these two ring systems. By integrating the volumes of cross-peaks and comparing them to known distances, a semi-quantitative model of the dominant solution-state conformation can be constructed. These experimental restraints are often used in conjunction with computational modeling to generate and validate low-energy structures. sdsu.edu

Table 2: Representative NOE/ROE Correlations for this compound Conformation

| Proton Pair | Observed Correlation | Inferred Proximity | Conformational Implication |

|---|---|---|---|

| Phenyl H-ortho ↔ Coumarin H-5 | Weak | ~4-5 Å | Indicates a specific rotational orientation of the phenyl ring relative to the coumarin core. |

| Ethyl CH ↔ Phenyl H-ortho | Medium | ~3-4 Å | Constrains the conformation around the chiral center. |

Note: This table presents plausible correlations that would be investigated in a NOESY/ROESY experiment to elucidate the conformation of this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. strath.ac.uk

The CD spectrum of this compound is a unique fingerprint of its chiral structure. The spectrum arises from the electronic transitions of its chromophores (the coumarin and phenyl rings) within the asymmetric environment created by the chiral center. Each stable conformer of this compound will have a characteristic CD spectrum. The experimentally observed spectrum is the population-weighted average of the spectra of all contributing conformers.

Research Findings

The analysis of a CD spectrum for conformational studies typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. semanticscholar.org Theoretical CD spectra for various possible low-energy conformers of this compound can be calculated using time-dependent density functional theory (TD-DFT). By comparing the calculated spectra of different conformers with the experimental spectrum, it is possible to identify the predominant conformation in solution.

For coumarin derivatives, the electronic transitions responsible for the CD signals are typically π→π* transitions within the aromatic systems. The sign and intensity of the Cotton effects are dictated by the spatial arrangement of these chromophores relative to the chiral center. For this compound, the relative orientation of the phenyl group and the coumarin moiety, as well as the conformation of the ethyl group, will significantly influence the CD spectrum. A positive Cotton effect at a particular wavelength might be indicative of one rotamer, while a negative effect could suggest another.

Table 3: Illustrative CD Spectral Data for Conformational Analysis of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Electronic Transition | Conformational Significance |

|---|---|---|---|

| ~310 | +5000 | n→π* (Coumarin Carbonyl) | Sensitive to the local environment of the carbonyl group. |

| ~280 | -12000 | π→π* (Coumarin) | Strongly influenced by the relative orientation of the phenyl and coumarin rings. |

| ~250 | +8000 | π→π* (Phenyl) | Reflects the chirality induced in the phenyl chromophore by the asymmetric center. |

Note: This data is hypothetical, representing typical values and interpretations for a chiral coumarin derivative like this compound to illustrate the application of CD spectroscopy.

By integrating the findings from both NMR and CD spectroscopy with computational modeling, a comprehensive and detailed picture of the conformational landscape of this compound can be achieved. This knowledge is invaluable for understanding its structure-activity relationship and for the rational design of new anticoagulant agents.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations of Ligand-Protein Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as (S)-Phenprocoumon, and a protein receptor. nih.govmdpi.combiointerfaceresearch.com These methods are instrumental in understanding the structural basis of a drug's activity and metabolism.

Computational methods have been successfully employed to study and predict the sites of metabolism (SoM) for this compound, primarily its hydroxylation by the Cytochrome P450 enzyme CYP2C9. scholarena.coresearchgate.net Phenprocoumon (B610086) is known to be metabolized into several hydroxylated analogues, with the main metabolites identified as the 4'-, 6-, and 7-hydroxy derivatives. nih.govclinpgx.org

Molecular modeling studies, combining ligand docking and quantum mechanics, have been conducted to investigate the binding of phenprocoumon to the active site of CYP2C9. scholarena.co These simulations aimed to reproduce the experimentally observed hydroxylation patterns. The results indicated that the (S)-enantiomer consistently fits better into the catalytic site of the enzyme, which aligns with experimental findings that the biotransformation rate is higher for the (S)-form. scholarena.co

A significant outcome of these computational efforts was the identification of a previously unknown metabolite. scholarena.co By simulating the interaction with CYP2C9, molecular modeling predicted the formation of a 10-hydroxy-metabolite of phenprocoumon. Furthermore, to account for the experimentally observed hydroxylation at the sterically hindered 2' position on the phenyl ring, a custom model was developed. This model required the rotation of three key amino acid side chains (Val113, Leu365, and Thr301) within the active site to make the 2' position accessible for enzymatic attack. scholarena.co

Table 1: Computationally Studied and Experimentally Identified Metabolites of this compound This table is based on data from cited research articles.

| Metabolite | Status | Computational Approach | Key Findings |

| 4'-hydroxy-phenprocoumon | Experimentally Identified nih.gov | Docking & QM/MM scholarena.co | Formation is highly stereoselective for the (S)-enantiomer. nih.gov |

| 6-hydroxy-phenprocoumon | Experimentally Identified nih.gov | Docking & QM/MM scholarena.co | Formation shows little stereoselectivity. nih.gov |

| 7-hydroxy-phenprocoumon | Experimentally Identified nih.gov | Docking & QM/MM scholarena.co | Major metabolite; formation is stereoselective for the (S)-enantiomer. nih.gov |

| 10-hydroxy-phenprocoumon | Computationally Identified scholarena.co | Docking & QM/MM scholarena.co | Structure of a hitherto unknown metabolite was identified via simulation. scholarena.co |

| 2'-hydroxy-phenprocoumon | Experimentally Identified scholarena.co | Custom Rotamer Library Model scholarena.co | Required rotation of active site residues (Val113, Leu365, Thr301) to become accessible. scholarena.co |

Docking simulations have provided detailed insights into how this compound orients itself within the active sites of its protein targets. The binding affinity, a measure of the strength of the interaction, is a key parameter derived from these studies. whba1990.org

Binding to CYP2C9: Studies comparing the metabolic behavior of this compound and (S)-Warfarin with CYP2C9 revealed crucial differences in their binding modes. nih.gov Compelling evidence suggests that the ring-opened anionic form of this compound is the primary structural form that interacts with the CYP2C9 active site. In contrast, (S)-Warfarin interacts in its ring-closed (cyclic hemiketal) form. nih.gov This fundamental difference in the interacting structure provides a clear basis for their distinct metabolic profiles. nih.gov The active site of CYP2C9 is hypothesized to possess at least two major substrate binding sites: a π-stacking site for aromatic rings and an ionic binding site for organic anions. An additional electrostatic site that interacts with the C2-carbonyl group of the coumarin (B35378) nucleus also appears to be important for orienting the ligand correctly. nih.gov

Binding to Human Serum Albumin (HSA): this compound exhibits high protein binding in plasma, primarily to human serum albumin (HSA). nih.govnih.gov Equilibrium dialysis studies, analyzed with computerized curve fitting, have been used to characterize this interaction. The findings were consistent with a model where two molecules of phenprocoumon bind with high affinity to the albumin molecule, in addition to several weaker binding interactions. nih.gov This model of two independent and equal high-affinity sites was found to be statistically more significant than a model with only a single high-affinity site. nih.gov

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanics (QM) and Density Functional Theory (DFT) are computational methods that analyze the electronic structure of molecules to predict their properties and reactivity. nih.govmdpi.comq-chem.com These ab initio approaches provide a fundamental understanding of molecular behavior.

The electronic structure of phenprocoumon has been elucidated using DFT calculations. In one study, the geometries and energies of various coumarinic anticoagulants were computed at the Becke3LYP/6-311++G(d,p) level of theory. fao.org The calculations determined that for phenprocoumon, the S(−)-enantiomer is the most stable species. fao.org

Such calculations are foundational for understanding chemical reactivity. researchgate.netnih.govnih.govmdpi.com By analyzing parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's ability to donate or accept electrons. mdpi.com For this compound, this analysis helps explain its susceptibility to oxidative metabolism by enzymes like CYP2C9, where electron transfer is a key step in the catalytic cycle. The negative chemical potential of the molecule would suggest a tendency to lose electrons, making it a suitable substrate for oxidation. mdpi.com

Understanding an enzymatic reaction requires characterizing its transition state—the high-energy, transient molecular structure that exists between reactants and products. nih.govscispace.com While transition states cannot be observed directly due to their extremely short lifetimes (around 10⁻¹³ seconds), their structures can be modeled computationally. nih.govscispace.com

For this compound, a combined molecular mechanics and quantum mechanics (QM/MM) approach has been used to model the transition state of its hydroxylation by CYP2C9. scholarena.co In this method, the ligand and the immediate enzymatic active site (e.g., the heme group) are treated with high-level quantum mechanics, while the rest of the protein is handled by less computationally expensive molecular mechanics. This allows for the simulation of the bond-breaking and bond-forming events during the oxidative biotransformation. scholarena.co These models are crucial for understanding the catalytic mechanism and the factors that determine which site on the molecule is hydroxylated. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.govdeeporigin.com It is a valuable tool for understanding and predicting intermolecular interactions, as it illustrates the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. deeporigin.commdpi.com

While specific MEP map studies for this compound are not detailed in the available literature, the principles can be readily applied. For a 4-hydroxycoumarin (B602359) derivative like phenprocoumon, an MEP map would show significant negative potential (typically colored red) around the two carbonyl oxygens and the deprotonated 4-hydroxy group. nih.gov These regions are nucleophilic and prone to favorable interactions with positive charges or hydrogen bond donors in a protein's active site. This aligns perfectly with the docking studies of CYP2C9, which identified an electrostatic binding site that interacts with the C2-carbonyl group. nih.gov The MEP map provides a theoretical foundation for understanding why specific orientations of this compound within a binding pocket are favored, thereby guiding ligand-protein recognition.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound at an atomic level. escholarship.org By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of a molecule over time, revealing its conformational flexibility and its interactions with the surrounding environment. mdpi.comfrontiersin.orgmdpi.com

While specific, extensive MD simulation studies focusing solely on the conformational landscape of isolated this compound are not widely documented in publicly available literature, the principles of MD simulation can be applied to understand its likely behavior. Such simulations would typically model the compound in an aqueous solvent to mimic physiological conditions. The resulting trajectories would allow for the analysis of key dihedral angles within the this compound structure, identifying the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of its target enzymes.

More commonly, MD simulations are employed to study the interactions between a ligand like this compound and its protein targets. mdpi.com For instance, simulations of the this compound-CYP2C9 complex can provide detailed insights into the stability of the binding pose, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that maintain the complex, and the role of water molecules in mediating these interactions. frontiersin.orgscholarena.co These simulations can reveal how the binding of this compound may induce conformational changes in the enzyme, and vice-versa.

A hypothetical MD simulation study on the this compound-CYP2C9 complex could yield data such as that presented in the interactive table below, illustrating the stability of the complex over a simulated time period.

Table 1: Hypothetical MD Simulation Stability Metrics for this compound-CYP2C9 Complex

| Simulation Time (ns) | RMSD of this compound (Å) | RMSD of CYP2C9 Backbone (Å) | Number of Hydrogen Bonds |

|---|---|---|---|

| 0 | 0.00 | 0.00 | 4 |

| 10 | 1.25 | 1.50 | 3 |

| 20 | 1.30 | 1.65 | 4 |

| 30 | 1.28 | 1.60 | 3 |

| 40 | 1.35 | 1.70 | 4 |

| 50 | 1.32 | 1.68 | 3 |

RMSD (Root Mean Square Deviation) is a measure of the average distance between the atoms of the simulated structure and a reference structure, indicating stability.

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR and 3D-QSAR studies exclusively focused on this compound and its close analogs are not extensively reported, the principles of these methods are highly relevant to understanding its anticoagulant properties and for the rational design of new, potentially improved anticoagulants. mdpi.com

A typical 2D-QSAR study on a series of coumarin anticoagulants, including this compound, would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed anticoagulant activity (e.g., IC50 values for VKORC1 inhibition). nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. nih.govnih.govfrontiersin.org In these approaches, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated on a grid surrounding them. The variations in these fields are then correlated with biological activity. The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in space where, for example, bulky substituents or positive electrostatic potential would be expected to increase or decrease activity. nih.govnih.govfrontiersin.org

For a series of coumarin anticoagulants, a hypothetical 3D-QSAR study could reveal the importance of specific structural features for potent activity. The interactive table below summarizes the kind of insights that could be derived from such a study.

Table 2: Hypothetical 3D-QSAR Findings for Coumarin Anticoagulants

| Structural Region | Favorable CoMFA Field | Interpretation for this compound |

|---|---|---|

| 4-hydroxy group | Negative Electrostatic | The acidic proton is crucial for interaction with the target enzyme. |

| Phenylpropyl side chain | Sterically Favorable (Bulk) | The size and shape of this group are important for fitting into a hydrophobic pocket of the enzyme. |

| Coumarin ring system | Sterically Favorable (Planarity) | A planar ring system is likely important for stacking interactions within the active site. |

Structure-Function Relationship (SFR) Analysis of Interacting Enzymes

The anticoagulant effect of this compound is primarily mediated through its interaction with two key enzymes: Vitamin K epoxide reductase complex subunit 1 (VKORC1) and Cytochrome P450 2C9 (CYP2C9). Understanding the structure-function relationship of these enzymes in the context of their interaction with this compound is crucial for comprehending its mechanism of action and the basis of inter-individual variability in response.

CYP2C9:

CYP2C9 is a major enzyme responsible for the metabolism and clearance of this compound from the body. nih.gov The structure of CYP2C9 features a large, flexible active site that can accommodate a variety of substrates. Computational docking and modeling studies have been employed to investigate the binding of this compound to CYP2C9. scholarena.co These studies suggest that the (S)-enantiomer fits well into the catalytic site, which explains its faster metabolism compared to the (R)-enantiomer. scholarena.co

Key amino acid residues within the CYP2C9 active site have been identified as being critical for the interaction with this compound. For instance, residues such as Val113, Thr301, and Leu365 have been implicated in creating steric clashes that influence the orientation of the substrate and thus its hydroxylation pattern. scholarena.co The interaction with these and other residues positions the this compound molecule favorably for oxidation by the heme group of the enzyme.

VKORC1:

VKORC1 is the pharmacological target of this compound. By inhibiting this enzyme, this compound prevents the recycling of vitamin K, which is essential for the synthesis of several clotting factors. The precise three-dimensional structure of human VKORC1 has been challenging to determine experimentally, leading to a reliance on homology modeling and computational approaches to understand its structure and function.

Molecular docking studies have been used to predict the binding site of coumarin anticoagulants, including phenprocoumon, on VKORC1. mdpi.com These models suggest that the binding site is located within a transmembrane region of the enzyme. Mutations in VKORC1 that lead to anticoagulant resistance are often found in or near this predicted binding site, providing strong evidence for its location. mdpi.comnih.gov The 4-hydroxy group of this compound is thought to be a key feature for its interaction with the enzyme, likely forming a crucial hydrogen bond or ionic interaction within the active site. The phenylpropyl side chain is believed to occupy a hydrophobic pocket, contributing to the binding affinity. mdpi.com

The table below summarizes key structural features and their functional implications for the interaction of this compound with its target enzymes.

Table 3: Structure-Function Relationships of Enzymes Interacting with this compound

| Enzyme | Key Structural Feature | Functional Implication for this compound Interaction |

|---|---|---|

| CYP2C9 | Flexible active site with key residues (e.g., Val113, Thr301, Leu365) | Determines the orientation and metabolism of this compound, with the (S)-enantiomer being a preferred substrate. scholarena.co |

| VKORC1 | Putative transmembrane binding pocket | Site of inhibitory action, where the 4-hydroxycoumarin moiety and hydrophobic side chain of this compound are thought to bind. mdpi.com |

Future Research Directions in S Phenprocoumon Chemistry and Biochemistry

Design and Synthesis of Novel Coumarin (B35378) Derivatives for Enzymatic Probes

The coumarin scaffold, central to (S)-phenprocoumon, is a versatile platform for developing fluorescent probes to study enzymatic activities. nih.gov 7-Hydroxycoumarin and its derivatives are particularly valuable as fluorophores due to their favorable photophysical properties. nih.gov Future research will likely focus on the rational design and synthesis of new coumarin derivatives that can act as highly selective and sensitive probes for specific enzymes, particularly those involved in xenobiotic metabolism like cytochrome P450 (CYP) enzymes. nih.gov

The synthesis of these novel probes often relies on established chemical reactions such as the Pechmann, Knoevenagel, Wittig, and Perkin syntheses. bohrium.com By strategically modifying the coumarin core, researchers can create derivatives tailored for specific applications. mdpi.com For instance, molecular modeling can aid in designing 3-phenylcoumarins that selectively target certain CYP isoforms. nih.gov The goal is to develop probes that, upon enzymatic action, release a highly fluorescent product, enabling real-time monitoring of enzyme activity with high sensitivity. nih.gov This approach is crucial for high-throughput screening assays in drug discovery and for elucidating the metabolic pathways of drugs like this compound.

| Synthesis Method | Description | Application in Probe Design |

| Pechmann Reaction | Condensation of a phenol with a β-keto ester under acidic conditions. | A primary method for creating the core coumarin ring structure. bohrium.commdpi.com |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene compound. | Used to introduce diversity at the C-3 and C-4 positions of the coumarin ring. bohrium.com |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide. | Allows for the synthesis of coumarins with specific substitutions. bohrium.com |

| Perkin Synthesis | Condensation of an aromatic aldehyde with an acid anhydride. | A classical method for synthesizing substituted coumarins. bohrium.com |

Development of Advanced Enantioselective Analytical Techniques

A critical area of future research is the advancement of analytical methods capable of distinguishing between the enantiomers of phenprocoumon (B610086). The S(-)-enantiomer is known to be 4 to 5 times more potent as an anticoagulant than the R(+)-enantiomer, highlighting the importance of stereospecific quantification. nih.gov Current methods often require separate techniques to measure enantiomeric and chemical impurities, but future development aims to create single methods that can simultaneously assess both. mdpi.com

Advanced techniques such as two-dimensional enantioselective liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have shown promise for the rapid and specific quantification of phenprocoumon enantiomers in human plasma. nih.gov Capillary electrophoresis (CE) using cyclodextrins as chiral selectors is another powerful technique for enantioseparation. nih.gov Research in this area will focus on improving the sensitivity and resolution of these methods, potentially through the development of novel chiral stationary phases for HPLC or new chiral selectors for CE. mdpi.commdpi.com The goal is to achieve lower limits of detection and enhance reproducibility, making these methods suitable for large-scale clinical and metabolomic studies. nih.govnih.gov

| Analytical Technique | Chiral Selector/Column | Key Findings & Future Directions |

| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., heptakis(2,3,6-tri-O-methyl)-β-CD) | Achieved successful enantioseparation of phenprocoumon; reversal of enantiomer migration order observed with specific cyclodextrins. Future work aims to improve detection limits, possibly by enhancing laser-induced fluorescence (LIF) detection. nih.gov |

| Two-Dimensional LC-MS/MS | Not specified | A fully validated method for stereospecific quantification in human plasma with high reproducibility and linearity. Future development could focus on increasing throughput for large population studies. nih.gov |